KW-5805

Gastroenterology Cytoprotection Mucus secretion

N-(5,11-dihydro-benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine trihydrochloride (CAS 113302-01-5), commonly referred to as KW-5805, is a tricyclic compound belonging to the 5,11-dihydrobenzoxepino[3,4-b]pyridine class. It is not a histamine receptor antagonist; rather, it was developed as a novel antiulcer agent that acts primarily by augmenting gastric mucosal defense mechanisms, including promoting the biosynthesis, storage, and secretion of gastric mucus, rather than through potent antisecretory pathways.

Molecular Formula C19H28Cl3N3O
Molecular Weight 420.8 g/mol
CAS No. 113302-01-5
Cat. No. B1673877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKW-5805
CAS113302-01-5
SynonymsKW 5805;  KW5805;  KW-5805
Molecular FormulaC19H28Cl3N3O
Molecular Weight420.8 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.Cl.Cl.Cl
InChIInChI=1S/C19H25N3O.3ClH/c1-3-22(4-2)13-12-21-19-15-9-7-11-20-17(15)14-23-18-10-6-5-8-16(18)19;;;/h5-11,19,21H,3-4,12-14H2,1-2H3;3*1H
InChIKeyIXGYBSQLXMSBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(5,11-Dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine Trihydrochloride (CAS 113302-01-5) Procurement Guide


N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine trihydrochloride (CAS 113302-01-5), commonly referred to as KW-5805, is a tricyclic compound belonging to the 5,11-dihydro[1]benzoxepino[3,4-b]pyridine class [1]. It is not a histamine receptor antagonist; rather, it was developed as a novel antiulcer agent that acts primarily by augmenting gastric mucosal defense mechanisms, including promoting the biosynthesis, storage, and secretion of gastric mucus, rather than through potent antisecretory pathways [2].

Why Interchanging N-(5,11-Dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine Trihydrochloride with Other Antiulcer Agents is Not Advisable


The unique pharmacological profile of KW-5805 (CAS 113302-01-5) precludes its simple substitution with other antiulcer agents. Unlike conventional antiulcer drugs such as pirenzepine (an M1 muscarinic antagonist) or cimetidine (an H2 receptor antagonist) which primarily exert their effects through potent inhibition of gastric acid secretion, KW-5805 demonstrates a distinct mechanism of action centered on cytoprotection and mucosal defense enhancement . It has weak antisecretory activity and instead increases gastric mucus biosynthesis and secretion, improves mucosal hemodynamics, and lacks significant affinity for muscarinic acetylcholine receptors [1]. Direct experimental comparisons confirm its activity profile is superior to certain alternatives in specific mucus-related endpoints [2]. Therefore, relying on in-class or structurally related compounds for applications requiring this specific cytoprotective profile will not yield equivalent experimental outcomes.

Quantitative Differentiation Evidence for KW-5805 (CAS 113302-01-5) Against Comparator Compounds


Superior Augmentation of Gastric Adherent Mucus Compared to Pirenzepine and Cetraxate in a Rat Model

In a direct comparison using normal rats, the stimulatory effect of KW-5805 on gastric adherent mucus levels was significantly stronger than that of pirenzepine and cetraxate [1]. The study reported that KW-5805 at an oral dose of 30 mg/kg increased gastric adherent mucus to 1.5 times the level of the control group, a degree of augmentation not observed with the comparator agents at similar doses [1].

Gastroenterology Cytoprotection Mucus secretion

Distinct Pharmacological Profile: Cytoprotection vs. Antisecretory Mechanisms of Pirenzepine and Cimetidine

KW-5805's mechanism of action is fundamentally different from classic antiulcer agents. While pirenzepine and cimetidine primarily act through antisecretory mechanisms (M1 muscarinic antagonism and H2 receptor antagonism, respectively), KW-5805 exhibits potent cytoprotective effects by increasing gastric mucus and improving mucosal hemodynamics . Critically, it demonstrates only weak antisecretory activity [1]. This profile is supported by the finding that most compounds in its class, including KW-5805, exhibit low affinity for the muscarinic acetylcholine receptor, with specific binding data not reported as significant [1].

Pharmacology Mechanism of Action Antiulcer

Centrally-Mediated Inhibition of 2-DG Stimulated Acid Secretion vs. Doxepin's Broader Antisecretory Profile

In an anesthetized rat model, intravenous administration of KW-5805 (0.3-10 mg/kg) dose-dependently inhibited gastric acid secretion stimulated by 2-deoxy-D-glucose (2-DG), an effect attributed to a centrally-mediated mechanism [1]. In contrast, the tricyclic compound doxepin produced a definite depression of 2-DG-stimulated secretion at a single intravenous dose of 1 mg/kg [1]. Importantly, KW-5805 at 10 mg/kg i.v. had no effect on acid secretion evoked by peripheral vagal stimulation, whereas doxepin's effect profile is broader [1].

Neurogastroenterology Gastric acid secretion In vivo pharmacology

Optimal Research Scenarios for Procuring N-(5,11-Dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine Trihydrochloride (KW-5805)


In Vivo Investigation of Cytoprotective Antiulcer Mechanisms

Given its proven ability to significantly augment gastric mucus secretion and improve gastric mucosal hemodynamics with only weak antisecretory activity, KW-5805 (CAS 113302-01-5) is ideally suited for studies aiming to dissect cytoprotective pathways independent of acid suppression [1]. The compound's efficacy in stress- and aspirin-induced ulcer models in rats provides a validated in vivo system for these investigations [2].

Central Nervous System Regulation of Gastric Function Research

KW-5805's unique, centrally-mediated inhibition of 2-DG-stimulated gastric acid secretion, without affecting peripheral vagal stimulation, makes it a precise pharmacological tool for studies on the central nervous system's control over gastric physiology [3]. This differentiates it from other tricyclic compounds like doxepin, which have a less selective profile.

Comparator Studies for Novel Antiulcer Agent Screening

As a well-characterized antiulcer agent with a distinct cytoprotective mechanism, KW-5805 serves as an essential reference compound for screening and benchmarking novel antiulcer candidates. Its quantitative effects on gastric mucus (1.5-fold increase over control) and mucosal blood flow provide clear, measurable benchmarks for in vivo efficacy comparisons [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KW-5805

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.